![molecular formula C25H25FN4O3 B2694166 2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(3-fluoro-4-methylphenyl)acetamide CAS No. 941886-82-4](/img/no-structure.png)

2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(3-fluoro-4-methylphenyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

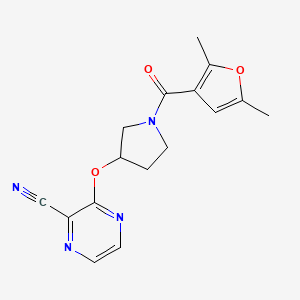

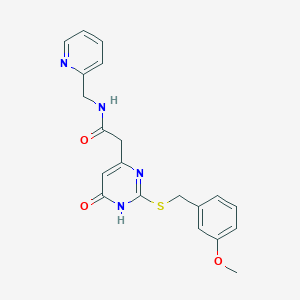

The compound “2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(3-fluoro-4-methylphenyl)acetamide” is a biochemical used for proteomics research . It is related to the compound “2-(4-Butoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one” which has a molecular formula of C16H17N3O2 and a molecular weight of 283.33 .

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include parameters such as molecular weight, melting point, boiling point, solubility in various solvents, and specific optical rotation. The molecular formula of a related compound, “2-(4-Butoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one”, is C16H17N3O2, and its molecular weight is 283.33 .Aplicaciones Científicas De Investigación

Antioxidant Activity

Pyrazole-acetamide derivatives, including coordination complexes, have been studied for their antioxidant activity. For example, novel Co(II) and Cu(II) coordination complexes constructed from pyrazole-acetamide derivatives showed significant antioxidant activity in vitro, suggesting potential applications in mitigating oxidative stress-related disorders (Chkirate et al., 2019).

Antimicrobial Agents

The synthesis of new heterocyclic compounds incorporating the antipyrine moiety, such as 4-acetamide pyrazolone derivatives, has shown promising biological activity against various microorganisms. This suggests potential applications in the development of new antimicrobial agents (Aly et al., 2011).

Anti-Inflammatory Activity

Certain derivatives of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide have demonstrated significant anti-inflammatory activity, indicating potential applications in treating inflammation-related conditions (Sunder et al., 2013).

Fluorogenic Dyes

The oxidation of 4-arylidene-2-methyl-1H-imidazol-5(4H)-ones with selenium dioxide to form 2-arylideneimidazo[1,2-a]pyrazine derivatives suggests potential applications as fluorogenic dyes due to significant bathochromic shifts of the absorption and emission maxima (Zaitseva et al., 2020).

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-ylamine, which is synthesized from 4-butoxyaniline and 2,4-dioxo-1,2,3,4-tetrahydropyrimidine. The second intermediate is 3-fluoro-4-methylbenzoyl chloride, which is synthesized from 3-fluoro-4-methylbenzoic acid and thionyl chloride. These two intermediates are then coupled with N-(2-aminoethyl)acetamide to form the final product, 2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(3-fluoro-4-methylphenyl)acetamide.", "Starting Materials": [ "4-butoxyaniline", "2,4-dioxo-1,2,3,4-tetrahydropyrimidine", "3-fluoro-4-methylbenzoic acid", "thionyl chloride", "N-(2-aminoethyl)acetamide" ], "Reaction": [ "Synthesis of 2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-ylamine:", "- 4-butoxyaniline is reacted with 2,4-dioxo-1,2,3,4-tetrahydropyrimidine in the presence of a base such as potassium carbonate.", "- The reaction mixture is heated to reflux for several hours, and the resulting solid is filtered and washed with water to yield the intermediate.", "Synthesis of 3-fluoro-4-methylbenzoyl chloride:", "- 3-fluoro-4-methylbenzoic acid is reacted with thionyl chloride in the presence of a catalyst such as dimethylformamide.", "- The reaction mixture is heated to reflux for several hours, and the resulting liquid is distilled to yield the intermediate.", "Coupling of intermediates to form final product:", "- The two intermediates, 2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-ylamine and 3-fluoro-4-methylbenzoyl chloride, are reacted with N-(2-aminoethyl)acetamide in the presence of a base such as triethylamine.", "- The reaction mixture is heated to reflux for several hours, and the resulting solid is filtered and washed with water to yield the final product, 2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(3-fluoro-4-methylphenyl)acetamide." ] } | |

Número CAS |

941886-82-4 |

Nombre del producto |

2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(3-fluoro-4-methylphenyl)acetamide |

Fórmula molecular |

C25H25FN4O3 |

Peso molecular |

448.498 |

Nombre IUPAC |

2-[2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]-N-(3-fluoro-4-methylphenyl)acetamide |

InChI |

InChI=1S/C25H25FN4O3/c1-3-4-13-33-20-9-6-18(7-10-20)22-15-23-25(32)29(11-12-30(23)28-22)16-24(31)27-19-8-5-17(2)21(26)14-19/h5-12,14-15H,3-4,13,16H2,1-2H3,(H,27,31) |

Clave InChI |

STBDZFAYSUPQGJ-UHFFFAOYSA-N |

SMILES |

CCCCOC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC(=O)NC4=CC(=C(C=C4)C)F |

Solubilidad |

not available |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

methanone O-(2,4-dichlorobenzyl)oxime](/img/structure/B2694086.png)

![(E)-1-[3-[(2-chloro-6-fluorophenyl)methoxy]phenyl]-3-(4-methoxyanilino)prop-2-en-1-one](/img/structure/B2694088.png)

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-4-(dimethylamino)-N-(2-(dimethylamino)ethyl)benzamide hydrochloride](/img/structure/B2694089.png)

![2-((6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2694091.png)

![N-[2-[[1-(2,4-Difluorophenyl)-2-oxopiperidin-3-yl]amino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2694100.png)

![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2694103.png)

![(Z)-N-(6-(methylsulfonyl)-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2-(methylthio)benzamide](/img/structure/B2694105.png)